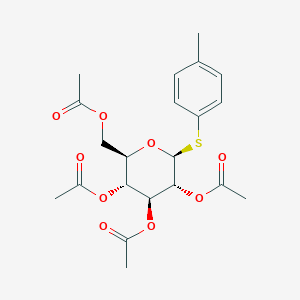

4-Methylphenyl 2,3,4,6-tetra-o-acetyl-1-thio-beta-d-glucopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methylphenyl 2,3,4,6-tetra-o-acetyl-1-thio-beta-d-glucopyranoside is an organic compound with the molecular formula C21H26O9S and a molecular weight of 454.49 g/mol . It is a white crystalline solid with a melting point of 116-117°C . This compound is a derivative of glucopyranoside, where the hydroxyl groups are acetylated, and a thiol group is introduced at the anomeric carbon.

Métodos De Preparación

The reaction conditions often include the use of acetic anhydride and a base such as pyridine for acetylation . The thiol group can be introduced using thiolating agents like thiourea or thioacetic acid under acidic conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for yield, purity, and cost-effectiveness.

Análisis De Reacciones Químicas

4-Methylphenyl 2,3,4,6-tetra-o-acetyl-1-thio-beta-d-glucopyranoside undergoes various chemical reactions, including:

Substitution: The acetyl groups can be hydrolyzed under basic conditions to yield the free hydroxyl groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or methanol, and controlled temperatures to ensure the desired reaction pathway.

Aplicaciones Científicas De Investigación

4-Methylphenyl 2,3,4,6-tetra-o-acetyl-1-thio-beta-d-glucopyranoside has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 4-Methylphenyl 2,3,4,6-tetra-o-acetyl-1-thio-beta-d-glucopyranoside involves its interaction with biological molecules through its thiol and acetyl groups. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function . The acetyl groups can be hydrolyzed to release free hydroxyl groups, which can participate in hydrogen bonding and other interactions . These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes.

Comparación Con Compuestos Similares

4-Methylphenyl 2,3,4,6-tetra-o-acetyl-1-thio-beta-d-glucopyranoside can be compared with similar compounds such as:

4-Methylphenyl 2,3,4,6-tetra-o-acetyl-1-thio-beta-d-galactopyranoside: Similar structure but with a galactose backbone.

4-Methylphenyl 2,3,4,6-tetra-o-acetyl-1-thio-beta-d-mannopyranoside: Similar structure but with a mannose backbone.

4-Methylphenyl 2,3,4,6-tetra-o-acetyl-1-thio-beta-d-xylopyranoside: Similar structure but with a xylose backbone.

The uniqueness of this compound lies in its specific glucopyranoside structure, which influences its reactivity and interactions in biological systems.

Actividad Biológica

4-Methylphenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside (CAS No. 28244-94-2) is a thio-glycoside compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activities, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.

- Molecular Formula : C21H26O9S

- Molecular Weight : 454.49 g/mol

- Appearance : White crystalline solid

- Melting Point : 116-117 °C

- Solubility : Soluble in DCM, DMSO, EtOAc, and MeOH .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thio-glycosides. In a study involving N-(tetra-O-acetyl-β-D-glucopyranosyl)thiosemicarbazones, compounds similar to 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside exhibited significant antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values were determined for various microorganisms, indicating the compound's efficacy against specific strains .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Anticancer Activity

The compound's anticancer potential has also been investigated. In vitro studies demonstrated that derivatives of thio-glycosides can inhibit cell proliferation in various cancer cell lines. For instance, a related study reported IC50 values for cytotoxicity against Jurkat and HT29 cells in the range of 10–20 µg/mL .

| Cell Line | IC50 (µg/mL) |

|---|---|

| Jurkat | 15 |

| HT29 | 12 |

The biological activity of 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside is likely mediated through multiple mechanisms:

- Cell Cycle Arrest : Studies suggest that thio-glycosides can induce cell cycle arrest in cancer cells.

- Apoptosis Induction : Activation of apoptotic pathways has been observed in treated cells.

- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for cancer cell survival and proliferation.

Case Studies

A notable case study involved the synthesis and evaluation of various thio-glycosides for their biological activities. The study found that compounds with a methyl group on the phenyl ring showed enhanced activity compared to their unsubstituted counterparts. This suggests that structural modifications significantly influence biological efficacy .

Propiedades

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O9S/c1-11-6-8-16(9-7-11)31-21-20(29-15(5)25)19(28-14(4)24)18(27-13(3)23)17(30-21)10-26-12(2)22/h6-9,17-21H,10H2,1-5H3/t17-,18-,19+,20-,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFOIRMXQHXTRL-ADAARDCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.